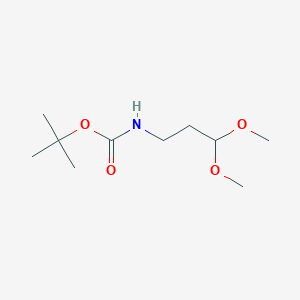
Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (9CI) is a chemical compound that is widely used in scientific research. This compound is a carbamate ester and is also known by the name of tert-butyl (3,3-dimethoxypropyl) carbamate. It is a colorless liquid that is soluble in organic solvents like ethanol, methanol, and chloroform. Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (9CI) has various applications in the field of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (9CI)) is not well-understood. However, it is believed that this compound acts as a carbamate ester and reacts with various biological molecules like proteins and enzymes. This reaction can lead to the modification of the biological molecules and can result in the inhibition or activation of their function.
Efectos Bioquímicos Y Fisiológicos
Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (9CI)) has various biochemical and physiological effects. It has been shown to have antifungal and antibacterial activity. In addition, this compound has been shown to have anticancer activity. Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (9CI)) has also been shown to have an inhibitory effect on acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (9CI)) has various advantages and limitations for lab experiments. One of the advantages of this compound is that it is easy to synthesize and purify. In addition, it has a wide range of applications in organic synthesis and drug development. However, one of the limitations of this compound is that its mechanism of action is not well-understood, which makes it difficult to predict its biological activity.
Direcciones Futuras
There are many future directions for the research on Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (9CI)). One of the directions is to study its mechanism of action in more detail. This will help to understand its biological activity and will aid in the development of new drugs. Another direction is to explore its potential as a therapeutic agent for various diseases like cancer and Alzheimer's disease. In addition, the synthesis of new derivatives of this compound can lead to the discovery of new biologically active compounds.
Conclusion:
Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (9CI)) is a carbamate ester that has various applications in scientific research. It is easy to synthesize and has a wide range of applications in organic synthesis and drug development. The mechanism of action of this compound is not well-understood, but it has been shown to have antifungal, antibacterial, and anticancer activity. There are many future directions for the research on this compound, including the study of its mechanism of action and the exploration of its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (9CI)) can be synthesized by the reaction of tert-butanol and 3,3-dimethoxypropyl isocyanate. The reaction is carried out in the presence of a catalyst like triethylamine. The product is then purified by distillation and recrystallization. The synthesis method of this compound is well-established and has been used by many researchers.
Aplicaciones Científicas De Investigación
Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (9CI)) has various applications in scientific research. It is used as a protecting group for amines in organic synthesis. It is also used as a reagent for the synthesis of carbamate derivatives. In addition, this compound is used as a precursor for the synthesis of various biologically active compounds like antifungal agents, antibacterial agents, and anticancer agents. Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (9CI)) has also been used in the development of new drugs.
Propiedades
Número CAS |
180387-11-5 |
|---|---|
Nombre del producto |
Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (9CI) |
Fórmula molecular |
C10H21NO4 |
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
tert-butyl N-(3,3-dimethoxypropyl)carbamate |
InChI |
InChI=1S/C10H21NO4/c1-10(2,3)15-9(12)11-7-6-8(13-4)14-5/h8H,6-7H2,1-5H3,(H,11,12) |
Clave InChI |
XIVKXOKMTARAJA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCCC(OC)OC |
SMILES canónico |
CC(C)(C)OC(=O)NCCC(OC)OC |
Sinónimos |
Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



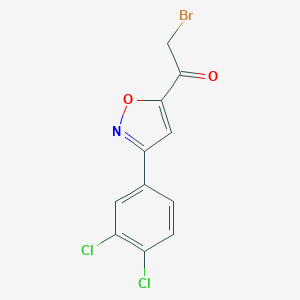
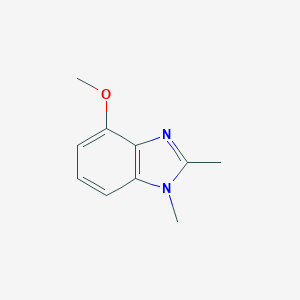
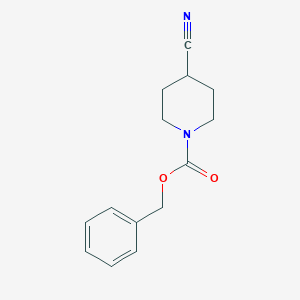
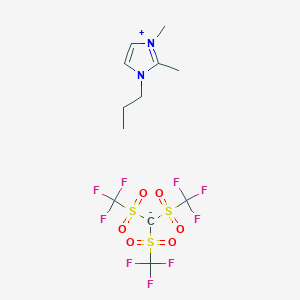
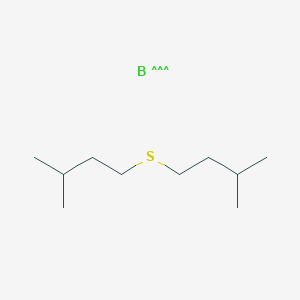
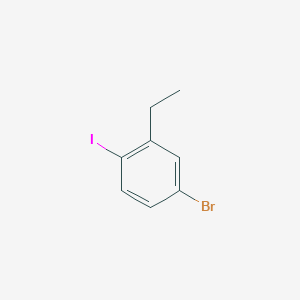
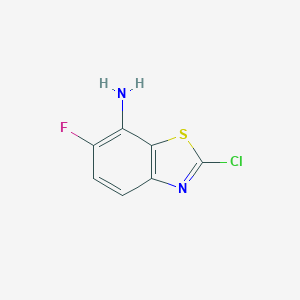
![2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid](/img/structure/B69911.png)
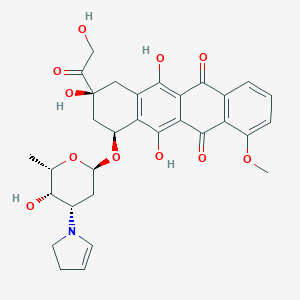
![[4-(2-Methylimidazol-1-yl)phenyl]methanol](/img/structure/B69914.png)
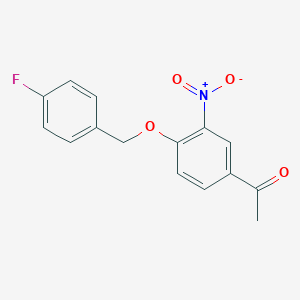
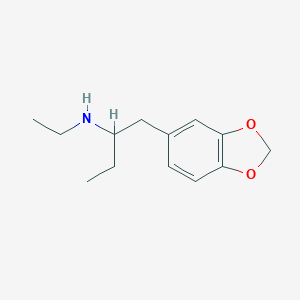
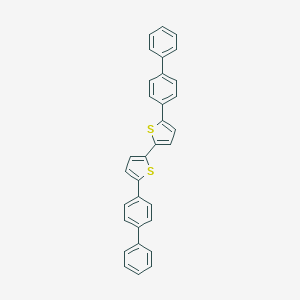
![2-[(2-Furylmethyl)sulfonyl]acetonitrile](/img/structure/B69919.png)